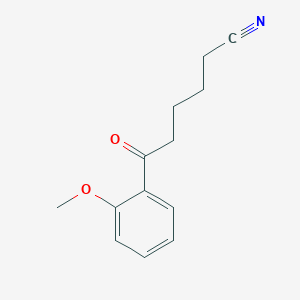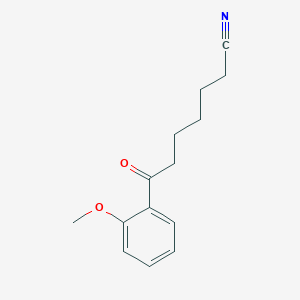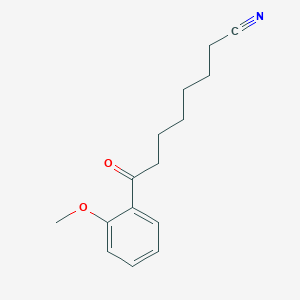
3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" is a fluorinated ketone with a methoxyphenyl group. This structure is related to various compounds that have been studied for their interesting chemical and physical properties. The presence of the methoxy group and the trifluoromethyl group can significantly influence the reactivity and stability of the molecule, as well as its potential applications in various fields such as materials science, medicinal chemistry, and organic synthesis.
Synthesis Analysis
The synthesis of compounds related to "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" often involves the formation of carbon-carbon bonds and the introduction of functional groups that can modulate the electronic properties of the molecule. For instance, the synthesis of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione involves the preparation of a BF2 complex, which exhibits different polymorphs due to the orientation of methoxy groups . Similarly, the ethanolysis of 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-propanone yields propylphenols, which are significant in lignin chemistry . These synthetic approaches highlight the versatility of methoxyphenyl-propanone derivatives in chemical transformations.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" has been elucidated using various spectroscopic and computational techniques. Density functional theory (DFT) is commonly employed to optimize structural parameters and investigate electronic properties . The presence of electron-donating methoxy groups and electron-withdrawing trifluoromethyl groups can lead to interesting electronic effects, such as changes in the HOMO-LUMO energy gap, which are crucial for understanding the reactivity and potential applications of these molecules .
Chemical Reactions Analysis
The reactivity of methoxyphenyl-propanone derivatives is influenced by the substituents on the aromatic ring and the ketone functionality. For example, the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid leads to the formation of indanones, which are susceptible to further transformations such as auto-oxidation . Additionally, the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids has been shown to proceed with high efficiency, yielding the corresponding propanoic acids . These reactions demonstrate the diverse chemical behavior of methoxyphenyl-propanone compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" and related molecules are characterized by their solid-state emission, solvatochromic effects, and non-linear optical features. The BF2 complex of a related dione exhibits multiple chromisms and aggregation-induced emission, which can be modulated by external stimuli . The solvatochromic effect indicates the sensitivity of these compounds to the solvent environment, which is important for applications in sensing and materials science . Theoretical calculations of hyperpolarizability suggest potential applications in the field of non-linear optics .
科学的研究の応用
Metabolism in Rat
- Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone (HMP-one) : This study isolated and identified three metabolites of HMP-one, a smoke flavor compound, from rat urine. The metabolites included 1-(3,4-dihydroxyphenyl)-2-propanone, 1-(3,4-dihydroxyphenyl)-2-propanol, and 1-(4-hydroxy-3-methoxyphenyl)-2-propanol, all of which were excreted as sulfate and glucuronide conjugates (Jodynis-Liebert, 1993).
Chemical Reactions and Synthesis
α-Chlorination of Aryl Ketones : This research explores the α-chlorination of various aryl ketones, including 2-(4-methoxyphenyl)-4-chromanone, in the presence of manganese(III) acetate and chloride ions. The study provides insights into synthetic applications and reaction mechanisms (Tsuruta et al., 1985).
Synthesis of α-Aminochalcones : The study discusses the addition of O-methylhydroxylamine to 3-(2-methoxyphenyl)-1-phenyl-2-propen-l-one, leading to the synthesis of α-aminochalcones. It also explores the isomerization process using sodium methoxide or potassium butoxide and the effects of various substitutions (Reichel & Pritze, 1974).
Lignin Chemistry and Applications
Lignin Model Glycosides : This research developed synthetic protocols for the preparation of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propyl β-D-glucopyranosides and corresponding xylopyranosides, contributing to the understanding of lignin chemistry (Helm et al., 1997).
Ethanolysis of 3-Hydroxy-1-(4-Hydroxy-3-Methoxyphenyl)-2-Propanone : This study examines the ethanolysis of a specific ketol and its relation to lignin chemistry, yielding four propylphenols isolated from ethanolysis products of isolated conifer lignin (Gardner, 1954).
Other Applications
Synthesis of Morpholine Derivative : The synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine is discussed, highlighting the method's efficiency and high yield (Tan Bin, 2011).
Mechanofluorochromic Properties of Aryl Acrylamide Derivatives : This study synthesized 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(3-methoxyphenyl)-2-propenamide, and analyzed their optical properties due to distinct stacking modes (Song et al., 2015).
Electrochemical Hydrogenation of Methoxyphenylpropenoic Acids : This research demonstrates the successful use of electrosynthesis for hydrogenation in 3-(methoxyphenyl)propenoic acids, leading to the production of 3-(methoxyphenyl)propanoic acids (Korotaeva et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-8-4-2-3-7(5-8)6-9(14)10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXRVYZFEKPHSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645249 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone | |
CAS RN |
22102-09-6 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)











